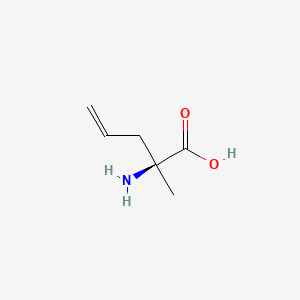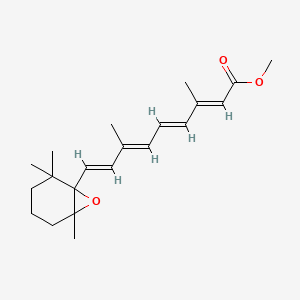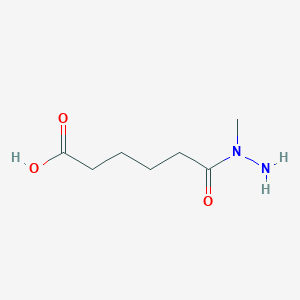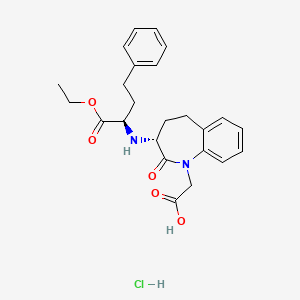
α-ファルネセン-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
α-Farnesene-d6 is a C15 sesquiterpene hydrocarbon, which is a common constituent of many essential oils. It is an important biomarker for the detection of plant volatiles, and has been widely studied for its biological and physiological effects.
科学的研究の応用
バイオ燃料の生産
α-ファルネセン-d6は、非環状揮発性セスキテルペンであり、バイオ燃料の生産において重要な役割を果たしています {svg_1}. バイオ燃料などの高付加価値製品の生産における中間体として使用できます {svg_2}.
食品のフレーバー
This compoundは、食品のフレーバーにも使用されます {svg_3}. その独特の香りは、さまざまな食品の風味に貢献しています {svg_4}.
農業
農業分野では、this compoundは重要な用途があります {svg_5}. 自然界では、アブラムシやシロアリの向きを暗示する危険信号としての化学シグナル分子として機能します {svg_6}.
製薬業界
製薬業界もthis compoundの恩恵を受けています。 特定の医薬品の製造に使用されます {svg_7}.
化学工業
This compoundは、化学工業でさまざまな化学品の生産に使用されています {svg_8}.
科学研究におけるトレーサー分子
This compoundは、主に科学研究におけるトレーサー分子として機能します. 研究者は、this compoundをシステムに導入し、質量分析などの技術を使用して、組み込まれた重水素原子を監視することで、その代謝または他の分子との相互作用を追跡できます.
ビタミン生産
This compoundは、ビタミンEやビタミンK1などの高付加価値製品の産業生産における中間体として機能します {svg_9}.
化粧品
化粧品におけるthis compoundの使用は、経済的に重要です {svg_10}. その独特の特性により、さまざまな化粧品の配合に使用されています {svg_11}.
作用機序
Target of Action
α-Farnesene-d6, a variant of α-Farnesene, is a sesquiterpene volatile compound that plays a significant role in plant defense . It is associated with insect attraction and superficial scald of apple and pear fruits during cold storage . The primary targets of α-Farnesene-d6 are the transcription factors MdMYC2 and MdERF3, which regulate α-Farnesene biosynthesis in apple fruit .
Mode of Action
The interaction of α-Farnesene-d6 with its targets results in the activation of the MdAFS promoter, a key component in the biosynthesis of α-Farnesene . This interaction leads to an increase in the transcript levels of MdHMGR2 and MdAFS, thereby enhancing α-Farnesene production .
Biochemical Pathways
The biosynthesis of α-Farnesene involves several biochemical pathways. The mevalonate pathway and the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-d-xylulose 5-phosphate pathway (MEP pathway) are the primary pathways involved in the synthesis of terpenoids, including α-Farnesene . The overexpression of relevant genes and modification of cofactor specificity in these pathways can increase α-Farnesene production .
Pharmacokinetics
It is known that the compound is highly purified and has a molecular weight of 21039 . It is stored at -20°C for stability .
Result of Action
The action of α-Farnesene-d6 results in increased α-Farnesene production. This compound acts as alarm pheromones in termites and food attractants for the apple tree pest, the codling moth . It is also the chief compound contributing to the scent of gardenia .
Action Environment
The action of α-Farnesene-d6 can be influenced by environmental factors. For instance, the production of α-Farnesene can be increased by recreating the NADPH and ATP biosynthetic pathways in Pichia pastoris . This process involves optimizing biocatalytic reactions and integrating them with natural thylakoid membranes .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
α-Farnesene-d6, like its parent compound α-Farnesene, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, α-Farnesene synthase uses farnesyl diphosphate (FPP) as the substrate to catalyze the synthesis of α-Farnesene .
Cellular Effects
Studies on α-Farnesene have shown that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that α-Farnesene synthase plays a crucial role in its synthesis, using FPP as the substrate . This suggests that α-Farnesene-d6 may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of α-Farnesene-d6 at different dosages in animal models have not been extensively studied. Given its role as a pheromone in termites and an attractant for certain pests, it is likely that its effects would vary with dosage .
Metabolic Pathways
α-Farnesene-d6 is involved in the mevalonate (MVA) pathway, which is initiated by the first rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) . It interacts with enzymes such as farnesyl diphosphate synthase (FPS), which catalyzes the condensation of geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP) to produce farnesyl diphosphate (FPP), the immediate precursor of sesquiterpenes .
Subcellular Localization
The subcellular localization of α-Farnesene-d6 is not well known. Given its role in the MVA pathway, it is likely to be localized in the cytosol where this pathway occurs .
特性
| { "Design of the Synthesis Pathway": "The synthesis of α-Farnesene-d6 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Farnesene", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "The first step involves the deuteration of farnesene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain α-Farnesene-d2.", "The second step involves the reduction of α-Farnesene-d2 using sodium borohydride (NaBH4) in deuterium oxide (D2O) to obtain α-Farnesene-d2-diol.", "The third step involves the oxidation of α-Farnesene-d2-diol using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) to obtain α-Farnesene-d2-aldehyde.", "The final step involves the deuteration of α-Farnesene-d2-aldehyde using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain α-Farnesene-d6." ] } | |
| 162189-16-4 | |
分子式 |
C₁₅H₁₈D₆ |
分子量 |
210.39 |
同義語 |
(E,E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene-d6; Farnesene-d6; (3E,6E)-α-Farnesene-d6; (E,E)-α-Farnesene-d6; alpha-Farnesene-d6; trans,trans-α-Farnesene-d6; trans-2,6,10-Trimethyl-2,6,9,11-dodecatetraene-d6; trans-3,7,11-Trimethyl-1,3,6,10-dodecate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)






